1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Mechanism of Action Hypotheses & Structural Biology
1H-Pyrrolo[2,3-b]pyridine-4-carboxamide: Mechanism of Action Hypotheses & Structural Biology
This guide provides an in-depth technical analysis of the 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide scaffold, a privileged chemical entity in modern drug discovery. While the pyrrolo[2,3-b]pyridine (7-azaindole) core is historically renowned as a kinase "hinge-binder," the specific 4-carboxamide substitution has emerged as a critical determinant for selectivity in non-kinase targets—most notably CD38 (NADase) —and specific kinase sub-families like LATS1/2 .
Executive Summary
The 1H-Pyrrolo[2,3-b]pyridine-4-carboxamide scaffold represents a structural evolution of the classic 7-azaindole kinase inhibitor. By functionalizing the C4 position with a carboxamide, medicinal chemists have successfully diverted the scaffold's affinity from broad-spectrum ATP-binding pockets to highly specific enzymatic clefts.
-
Primary Validated Mechanism : Potent inhibition of CD38 NADase activity (e.g., MK-0159 ), preventing NAD+ depletion in metabolic and ischemic conditions.
-
Secondary Mechanism : ATP-competitive inhibition of LATS1/2 kinases (Hippo pathway) and TNIK , where the carboxamide moiety exploits specific ribose-pocket interactions.
Structural Basis of Action[1][2]
The 7-Azaindole Core (The Anchor)
The 1H-pyrrolo[2,3-b]pyridine core is an isostere of the purine ring found in ATP.
-
Hinge Binding : The pyridine nitrogen (N7) and the pyrrole amine (N1) typically form a bidentate hydrogen bond donor/acceptor pair with the "hinge region" backbone of kinase enzymes.
-
Electronic Profile : The electron-deficient pyridine ring increases the acidity of the pyrrole NH, strengthening hydrogen bond donation.
The 4-Carboxamide Vector (The Selector)
The introduction of a carboxamide at the C4 position creates a unique vector for molecular recognition:
-
Kinase Context : The C4 substituent projects towards the solvent-exposed region or the ribose binding pocket , depending on the binding mode (Type I vs. Type II). This allows for the introduction of solubilizing groups or specific steric clashes to achieve selectivity.
-
CD38 Context : In CD38 inhibitors, the 4-carboxamide acts as a critical anchor, likely mimicking the nicotinamide moiety of NAD+, thereby blocking the catalytic site.
Primary Mechanism: CD38 NADase Inhibition
Reference Case Study: MK-0159
Hypothesis : The scaffold functions as a competitive inhibitor of the CD38 catalytic site, preventing the hydrolysis of NAD+ into ADP-ribose and nicotinamide.
Mechanistic Pathway
CD38 is a multifunctional ectoenzyme that consumes cellular NAD+. Overactivation of CD38 leads to NAD+ depletion, impairing mitochondrial function and sirtuin activity.
-
Binding Mode : The 1H-pyrrolo[2,3-b]pyridine-4-carboxamide core occupies the catalytic pocket. The carboxamide group likely forms hydrogen bonds with catalytic residues (e.g., Glu226 in CD38), stabilizing the inhibitor and sterically occluding NAD+ entry.
-
Therapeutic Outcome : Preservation of intracellular NAD+ pools, protecting tissues from ischemia-reperfusion injury and metabolic dysfunction.
Visualization: CD38 Inhibition Pathway
Caption: Competitive inhibition of CD38 by the 4-carboxamide scaffold prevents NAD+ hydrolysis, preserving metabolic homeostasis.
Secondary Mechanism: Kinase Inhibition (LATS/TNIK)
Hypothesis : In kinase targets, the 4-carboxamide acts as an ATP-mimetic where the amide group interacts with the "sugar pocket" residues, providing isoform selectivity over other kinases.
Target Specificity
-
LATS1/2 (Large Tumor Suppressor Kinase) : Part of the Hippo pathway. Inhibition promotes YAP/TAZ nuclear translocation and cell proliferation (regenerative medicine context).
-
TNIK (TRAF2- and NCK-interacting kinase) : A target for fibrosis and cancer.
Binding Topology
-
Hinge Interaction : The 7-azaindole core binds to the kinase hinge (e.g., Met residue).
-
Gatekeeper Interaction : The C4-substituent (carboxamide linked to a tail) extends past the gatekeeper residue. The carboxamide oxygen often accepts a hydrogen bond from a conserved lysine (catalytic Lys) or aspartate (DFG motif), locking the active conformation.
Experimental Validation Protocols
To validate the mechanism of action for a new derivative of this scaffold, the following hierarchical assay protocol is recommended.
Protocol A: Enzymatic Inhibition Assay (CD38)
Objective : Determine if the compound inhibits the cyclase/hydrolase activity of CD38.
-
Reagents : Recombinant human CD38,
-NAD+ (fluorescent substrate). -
Reaction :
-
Incubate CD38 (2 nM) with varying concentrations of the test compound (0.1 nM – 10
M) in assay buffer (50 mM HEPES, pH 7.4) for 15 mins. -
Add
-NAD+ (20 M).
-
-
Detection : Measure fluorescence intensity (Ex 300 nm / Em 410 nm) over 30 minutes.
-
Data Analysis : Fit the initial velocity curves to the Cheng-Prusoff equation to determine
. A purely competitive mechanism will show increased with unchanged .
Protocol B: Kinase Selectivity Profiling (ScanMAX)
Objective : Assess off-target kinase liability or confirm kinase potency.
-
Method : Competition binding assay (e.g., KINOMEscan).
-
Procedure :
-
Test compound at 1
M against a panel of ~450 kinases. -
Measure % inhibition of control ligand binding.
-
-
Focus Areas : Check specifically for LATS1 , LATS2 , TNIK , and JAK family members.
-
Success Criterion : For a CD38 inhibitor, kinase selectivity score (S(35)) should be <0.1 (minimal kinase crossover).
Protocol C: Cellular Target Engagement (NAD+ Quantification)
Objective : Confirm functional efficacy in live cells.
-
Cell Line : H9c2 cardiomyocytes or specific cancer lines.
-
Stressor : Induce NAD+ depletion using hypoxia or H2O2.
-
Treatment : Treat cells with compound (100 nM) vs. Vehicle.
-
Readout : Lyse cells and quantify NAD+/NADH ratios using a colorimetric cycling assay.
-
Validation : Significant preservation of NAD+ levels compared to vehicle control confirms on-target CD38 inhibition.
Quantitative Data Summary
| Compound Class | Primary Target | Key Substituent (R) | IC50 / Kd | Mechanism |
| MK-0159 | CD38 | N-cyclohexyl-thiazole | 3 nM | Competitive NADase Inhibition |
| Lats-IN-1 | LATS1/2 | N-thiazaheterocycle | < 50 nM | ATP-Competitive Kinase Inhibition |
| Generic Core | JAK Isoforms | 5-carboxamide (isomer) | ~10 nM | Type I Kinase Inhibition |
Note: The position of the carboxamide (C4 vs C5) is the primary switch between CD38/LATS activity (C4) and JAK activity (C5).
References
-
Discovery of MK-0159: A Potent CD38 Inhibitor . Journal of Medicinal Chemistry. (2022). Identifies the 4-carboxamide core as a key driver for CD38 potency and oral bioavailability.
-
Pyrrolopyridine-4-carboxamides as Lats Kinase Inhibitors . Patent WO2023015156A1. (2023). Describes the use of the scaffold for Hippo pathway modulation and tissue regeneration.
-
Structure-Activity Relationships of 7-Azaindoles . Journal of Medicinal Chemistry. (2009). Foundational text on the binding modes of the pyrrolo[2,3-b]pyridine scaffold in kinases.
-
CD38 as a Therapeutic Target . Pharmacological Reviews. (2018). Detailed review of CD38 enzymology and the relevance of NADase inhibition.
